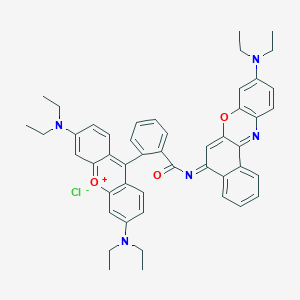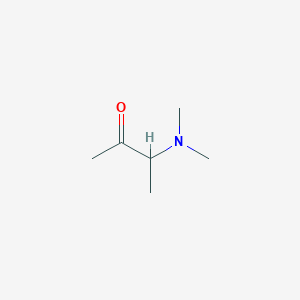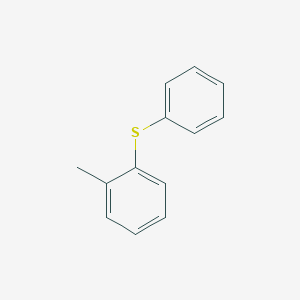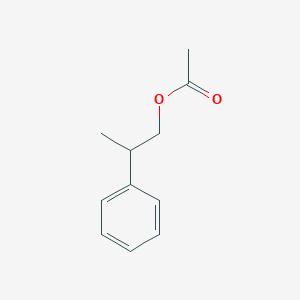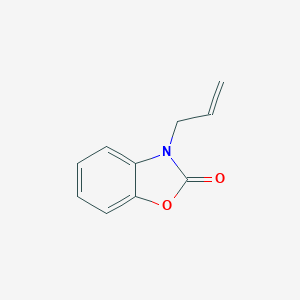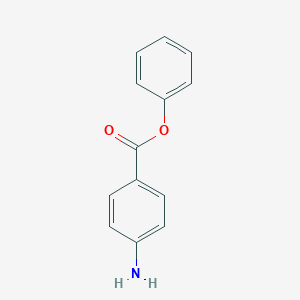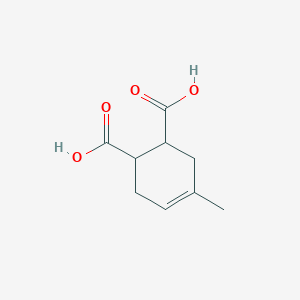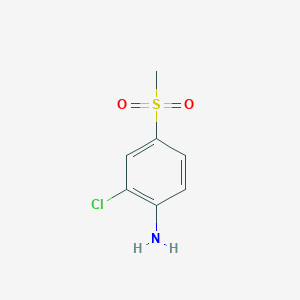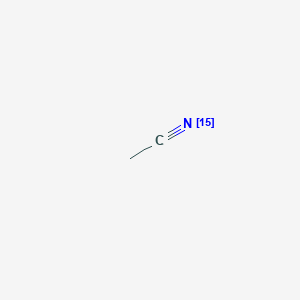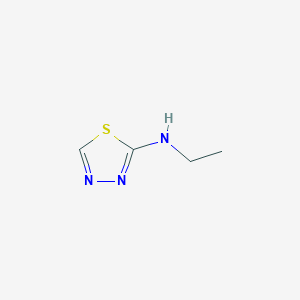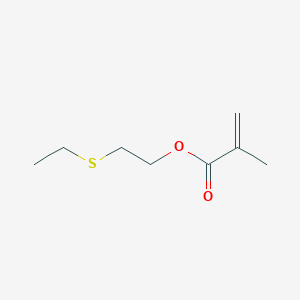![molecular formula C20H12N4O6 B078599 9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]- CAS No. 14449-97-9](/img/structure/B78599.png)
9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-, commonly known as DNP, is a chemical compound that has been widely used in scientific research. DNP is a yellow crystalline solid that is soluble in organic solvents such as acetone and ethanol. DNP has been used in various scientific fields such as biochemistry, pharmacology, and toxicology.
作用機序
DNP acts as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the inner mitochondrial membrane. DNP allows protons to leak across the membrane, which reduces the efficiency of ATP production. This leads to an increase in metabolic rate and heat production, which can be used to study the metabolic rate of cells and organisms.
生化学的および生理学的効果
DNP has been shown to have various biochemical and physiological effects. DNP can increase metabolic rate and heat production, which can be used to study the metabolic rate of cells and organisms. DNP can also induce apoptosis in cancer cells by disrupting mitochondrial function. However, DNP can also cause oxidative stress and damage to mitochondrial DNA, which can lead to cell death.
実験室実験の利点と制限
DNP has several advantages for lab experiments. DNP is a potent uncoupler of oxidative phosphorylation, which means that it can disrupt mitochondrial function in a dose-dependent manner. DNP can also be used to study the metabolic rate of cells and organisms. However, DNP has several limitations. DNP can cause oxidative stress and damage to mitochondrial DNA, which can lead to cell death. DNP can also be toxic to cells and organisms at high concentrations.
将来の方向性
There are several future directions for the use of DNP in scientific research. DNP can be used to study the role of mitochondria in various biological processes such as aging, disease, and metabolism. DNP can also be used to study the mechanism of action of various drugs and toxins that affect mitochondrial function. Additionally, DNP can be used to develop new therapies for diseases such as cancer and obesity. However, further research is needed to fully understand the potential benefits and limitations of DNP in scientific research.
Conclusion:
DNP is a chemical compound that has been widely used in scientific research due to its unique properties. DNP is a potent uncoupler of oxidative phosphorylation, which means that it can disrupt mitochondrial function in a dose-dependent manner. DNP has been used to study the role of mitochondria in various biological processes such as aging, disease, and metabolism. DNP has also been used to study the mechanism of action of various drugs and toxins that affect mitochondrial function. However, further research is needed to fully understand the potential benefits and limitations of DNP in scientific research.
合成法
DNP can be synthesized through various methods. One of the most common methods is the reaction between anthraquinone and 2,4-dinitroaniline in the presence of a catalyst such as zinc chloride. The reaction yields DNP as a yellow solid. Another method involves the reaction between anthraquinone and 2,4-dinitrophenylhydrazine in the presence of a catalyst such as sulfuric acid. This method also yields DNP as a yellow solid.
科学的研究の応用
DNP has been widely used in scientific research due to its unique properties. DNP is a potent uncoupler of oxidative phosphorylation, which means that it can disrupt the electron transport chain in mitochondria. This property has been used to study the role of mitochondria in various biological processes such as metabolism, aging, and disease. DNP has also been used to study the mechanism of action of various drugs and toxins that affect mitochondrial function.
特性
CAS番号 |
14449-97-9 |
|---|---|
製品名 |
9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]- |
分子式 |
C20H12N4O6 |
分子量 |
404.3 g/mol |
IUPAC名 |
1-amino-4-(2,4-dinitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12N4O6/c21-13-6-8-15(22-14-7-5-10(23(27)28)9-16(14)24(29)30)18-17(13)19(25)11-3-1-2-4-12(11)20(18)26/h1-9,22H,21H2 |
InChIキー |
WYDBWQFSXBDNFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N |
その他のCAS番号 |
14449-97-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



